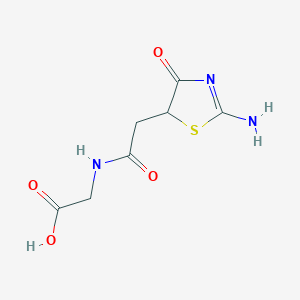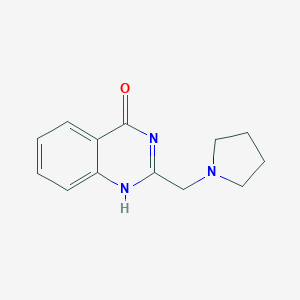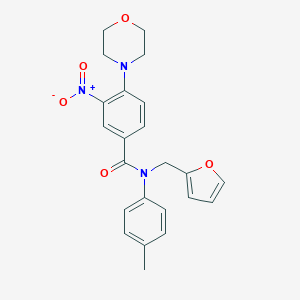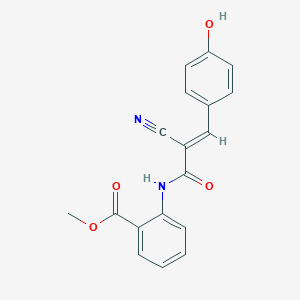
(2E)-3-(furan-2-yl)-N'-(3-phenylpropanoyl)prop-2-enehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(furan-2-yl)-N'-(3-phenylpropanoyl)prop-2-enehydrazide, also known as Furanylphenylpropionylhydrazine (FPH), is a synthetic compound with potential therapeutic applications. FPH is a derivative of hydrazine and is structurally similar to other hydrazine-based compounds that have been found to exhibit anti-tumor and anti-inflammatory properties.
作用機序
The exact mechanism of action of FPH is not fully understood. However, it has been proposed that FPH may exert its anti-tumor and anti-inflammatory effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and inflammation. Activation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer and inflammation. FPH may also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
FPH has been found to exhibit low toxicity and high selectivity towards cancer cells. FPH has been shown to induce apoptosis in various cancer cell lines, including HepG2, MDA-MB-231, and A549 cells. FPH has also been found to inhibit the migration and invasion of cancer cells. In addition, FPH has been found to exhibit anti-inflammatory effects in various animal models of inflammation. FPH has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and inhibit the activation of NF-κB signaling pathway.
実験室実験の利点と制限
FPH has several advantages for lab experiments. FPH is a synthetic compound that can be easily synthesized in high purity and yield. FPH exhibits low toxicity and high selectivity towards cancer cells, making it an ideal candidate for further preclinical and clinical studies. However, FPH has some limitations for lab experiments. FPH has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Further studies are needed to determine the optimal dosage and administration route of FPH in animal models and humans.
将来の方向性
There are several future directions for research on FPH. First, further studies are needed to elucidate the exact mechanism of action of FPH. Second, studies are needed to determine the pharmacokinetic properties of FPH in animal models and humans. Third, studies are needed to evaluate the efficacy and safety of FPH in preclinical and clinical studies. Fourth, studies are needed to investigate the potential of FPH as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, studies are needed to develop novel derivatives of FPH with improved pharmacokinetic and pharmacodynamic properties.
合成法
FPH can be synthesized through the reaction of furan-2-carboxylic acid with 3-phenylpropanoylhydrazine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields FPH in high purity and yield. The synthesis of FPH has been reported in the literature, and the compound has been characterized using various spectroscopic techniques.
科学的研究の応用
FPH has been found to exhibit anti-tumor and anti-inflammatory properties in vitro and in vivo. In a study conducted by Zhang et al., FPH was found to inhibit the proliferation of human hepatocellular carcinoma cells (HepG2) and induce apoptosis in a dose-dependent manner. FPH was also found to inhibit the migration and invasion of HepG2 cells. In another study, FPH was found to exhibit anti-inflammatory effects in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury. FPH was found to reduce the levels of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB) signaling pathway.
特性
IUPAC Name |
N'-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-phenylpropanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15(10-8-13-5-2-1-3-6-13)17-18-16(20)11-9-14-7-4-12-21-14/h1-7,9,11-12H,8,10H2,(H,17,19)(H,18,20)/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZPIIKYSWVAKR-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N'-(3-phenylpropanoyl)prop-2-enehydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B362369.png)

![Ethyl 2-{[(4-methoxyanilino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B362376.png)



![3-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B362394.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B362395.png)



![1-(4-isopropylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B362411.png)
![9-[(aminocarbonyl)hydrazono]-9H-fluorene-2,7-disulfonamide](/img/structure/B362414.png)
